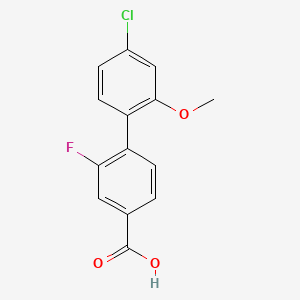

4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Chloro-2-methoxyphenyl” and “3-fluoro” parts refer to the substitution pattern on the aromatic ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the chloro, methoxy, and fluoro groups onto a benzoic acid backbone. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the core of benzoic acid) with a carboxylic acid group (-COOH), a chloro group (-Cl), a methoxy group (-OCH3), and a fluoro group (-F) attached at the 4th, 2nd, and 3rd positions respectively .Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could potentially undergo reactions typical of these functional groups, such as esterification or reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications

Chemical Synthesis and Intermediate Use

- 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid has been utilized in the synthesis of various chemical compounds. It serves as an intermediate in the creation of herbicides and other biologically active molecules. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves multiple steps starting from similar compounds (Zhou Yu, 2002). Additionally, it has been used in the creation of new antibacterial agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Polymer Research

- In polymer research, compounds with similar structures have been employed in the synthesis of hyperbranched poly(ether ketones). These polymers are synthesized using monomers with a varying number of phenylene units, indicating the versatility of such fluorinated compounds in advanced material science (A. Morikawa, 1998).

Fluorescent Probe Development

- Compounds with similar fluorophenol structures have been developed for use as fluorescent probes. These probes are sensitive to pH changes and can selectively sense different metal cations, highlighting their potential in biochemistry and medical applications (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Photo-degradation Studies

- Similar fluorinated compounds have been studied for their photo-degradation behavior. Understanding how these compounds degrade under light exposure is crucial for their potential applications in various fields, including pharmaceuticals (Lianming Wu, T. Y. Hong, F. Vogt, 2007).

Environmental Microbiology

- Research on the bacterial degradation of 4-fluorobenzoic acid, a compound structurally related to this compound, has provided insights into new pathways for the degradation of such compounds. This is particularly significant in understanding environmental pollution and bioremediation processes (R. H. Oltmanns, R. Müller, M. Otto, F. Lingens, 1989).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-5-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPHDXJBZNTXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691075 |

Source

|

| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-23-3 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2-fluoro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)

![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)